![molecular formula C18H17Br2NO3 B2611267 Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate CAS No. 449788-70-9](/img/structure/B2611267.png)
Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate is a chemical compound with the molecular formula C18H17Br2NO3 . It has a molecular weight of 455.14 .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate is characterized by the presence of a benzoate ester group and a phenylpropanamido group, which are both electron-withdrawing substituents .
Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate are not available, related compounds such as Ethyl 4-bromobenzoate have been reported to undergo reactions with substituted benzyl chloride in the presence of zinc dust and a Pd catalyst .
Physical And Chemical Properties Analysis
Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate is a liquid at room temperature . It has a refractive index of 1.544 and a density of 1.403 g/mL at 25 °C .
Applications De Recherche Scientifique
Supramolecular Structures and Hydrogen Bonding
Studies on similar compounds, such as substituted pyrazolylbenzoates, have demonstrated their ability to form complex hydrogen-bonded supramolecular structures. These structures are significant in the development of new materials with specific mechanical, optical, or electrical properties. The ability of molecules to link via hydrogen bonds into chains, sheets, or three-dimensional frameworks can be crucial for the design of molecular assemblies used in nanotechnology and material science (Portilla et al., 2007).
Antiplatelet Activity and Drug Development
Research on derivatives of compounds structurally related to Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate has shown promise in the development of antiplatelet drugs. For instance, the identification of novel non-peptide protease-activated receptor 4 (PAR4) antagonists through structural modifications of certain benzamides indicates the potential of these compounds in therapeutic applications, particularly in preventing thrombosis (Chen et al., 2008).
Liquid Crystalline Polymers
Another area of application is the synthesis of monomers for side chain liquid crystalline polysiloxanes, which are valuable for their unique liquid crystal properties. Such monomers, including those with fluorinated moieties and mesogenic groups, have been synthesized and characterized, demonstrating their potential in creating materials with high smectogen properties. This research is critical for the development of advanced materials used in displays, sensors, and other electronic devices (Bracon et al., 2000).
Anti-Juvenile Hormone Activity
Additionally, compounds with structural similarities have been evaluated for their anti-juvenile hormone activity, indicating their potential use in pest management strategies. By inducing precocious metamorphosis in insect larvae, these compounds could serve as a basis for developing new insecticides that target specific hormonal pathways, offering a more selective and environmentally friendly approach to pest control (Furuta et al., 2006).
Orientations Futures
The future directions for research on Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate and similar compounds could involve exploring their potential applications in the field of photochromic solid-state materials. These materials are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches .
Propriétés
IUPAC Name |
ethyl 4-[(2,3-dibromo-3-phenylpropanoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br2NO3/c1-2-24-18(23)13-8-10-14(11-9-13)21-17(22)16(20)15(19)12-6-4-3-5-7-12/h3-11,15-16H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAVCCXDCJRCLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C(C2=CC=CC=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,3-dibromo-3-phenylpropanamido)benzoate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.